N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-12-19-17(21(27)23-15-6-7-15)10-18(13-2-4-14(22)5-3-13)24-20(19)26(25-12)16-8-9-30(28,29)11-16/h2-5,10,15-16H,6-9,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOXUJUAVZRTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4CC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in many cell types.
Mode of Action
This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling and neurotransmitter release. This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain.
Biological Activity
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Cyclopropyl Group : This three-membered ring structure contributes to the compound's unique reactivity and biological interactions.
- Dioxidotetrahydrothiophenyl Moiety : This component may enhance the compound's solubility and bioavailability.
- Pyrazolo[3,4-b]pyridine Core : Known for its diverse biological activities, this heterocyclic structure is a key feature in many pharmacologically active compounds.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can interact with receptors that play crucial roles in signal transduction pathways, potentially altering cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound . For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and MCF7, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HeLa | 2.59 | Doxorubicin (2.35) |
| MCF7 | Not reported | Established chemotherapeutics |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Variations : Changes in the fluorophenyl group or the dioxidotetrahydrothiophenyl moiety can significantly alter biological activity and selectivity towards certain enzyme targets.
Case Studies
Several studies have investigated the biological activity of related pyrazolo[3,4-b]pyridine compounds:
- Antitumor Activity : A study demonstrated that derivatives with similar structures showed promising results in inhibiting CDK2 and CDK9 activities, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of TBK1 : Another study identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1, showcasing their potential in immune-related therapies and cancer treatment .
Scientific Research Applications
Structural Characteristics
This compound features a unique structural arrangement that includes:
- Pyrazolo[3,4-b]pyridine core : Known for its biological activity.
- Cyclopropyl group : Imparts unique steric and electronic properties.
- Tetrahydrothiophene moiety : Contributes to the compound's solubility and reactivity.
Anticancer Potential
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, preliminary studies suggest that N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of specific signaling pathways : Studies have shown that related compounds can target pathways involved in tumor growth.
Anti-inflammatory Properties
The compound's structural features suggest potential as an anti-inflammatory agent. Molecular docking studies indicate interactions with enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. This suggests that further optimization could lead to effective anti-inflammatory drugs.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against various pathogens. The presence of the tetrahydrothiophene moiety may enhance the compound's interaction with microbial targets, warranting further investigation into its efficacy as an antimicrobial agent.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
Antimicrobial Effects : Research indicated significant antimicrobial activity against various pathogens for structurally similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
Core Modifications: The target compound and CAS 938001-13-9 share the pyrazolo[3,4-b]pyridine core, whereas Example 57 () uses a pyrazolo[3,4-d]pyrimidine core, which may alter binding affinity in biological targets .
Substituent Effects :
- Sulfone vs. Ester/Carboxamide : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound provides a sulfone moiety, increasing polarity and hydrogen-bonding capacity compared to the methyl ester in CAS 938001-13-9 .
- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound and CAS 938001-13-9 contrasts with the 3-fluorophenyl in Example 57, which could influence steric interactions and metabolic stability .
Molecular Weight Trends: Example 57 has the highest molecular weight (616.9) due to its chromenone and sulfonamide groups, which may limit blood-brain barrier penetration compared to the target compound . The absence of a sulfone or chromenone group in CAS 1005612-70-3 results in a lower molecular weight (374.4), favoring passive diffusion but possibly reducing target engagement .
Physicochemical and Pharmacokinetic Implications:
- Solubility : The sulfone group in the target compound likely improves aqueous solubility relative to CAS 1005612-70-3, which lacks polar substituents .
- Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated oxidation compared to the ethyl group in CAS 1005612-70-3 .
- Bioavailability : The methyl ester in CAS 938001-13-9 could act as a prodrug, hydrolyzing in vivo to a carboxylic acid with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
